Spectroscopic Elucidation of 1-Ethylbicyclo[2.2.1]heptan-2-one: A Technical Guide
Spectroscopic Elucidation of 1-Ethylbicyclo[2.2.1]heptan-2-one: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-Ethylbicyclo[2.2.1]heptan-2-one. In the absence of publicly available experimental data for this specific molecule, this document leverages a data-centric approach, utilizing empirical data from the parent compound, bicyclo[2.2.1]heptan-2-one (norcamphor), and its C1-methylated analog as a foundational basis. Through a detailed, comparative analysis, we present predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for the title compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the spectroscopic identification and characterization of C1-alkylated bicyclo[2.2.1]heptan-2-one derivatives.
Introduction: The Bicyclo[2.2.1]heptanone Framework
The bicyclo[2.2.1]heptane skeleton is a rigid, strained bicyclic system that is a core structural motif in numerous natural products and synthetic molecules of pharmaceutical and chemical interest. The introduction of substituents, particularly at the bridgehead C1 position, can significantly influence the molecule's stereochemistry, reactivity, and biological activity. 1-Ethylbicyclo[2.2.1]heptan-2-one is a derivative of norcamphor, featuring an ethyl group at the C1 bridgehead. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical transformations.
This guide will systematically deconstruct the expected spectroscopic signature of 1-Ethylbicyclo[2.2.1]heptan-2-one, providing a detailed interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Due to the rigid nature of the bicyclo[2.2.1]heptane framework, the proton and carbon chemical shifts are highly dependent on the stereochemical environment of each nucleus.
Foundational Data from Analogous Compounds
To predict the NMR spectra of 1-Ethylbicyclo[2.2.1]heptan-2-one, we will first consider the experimental data for bicyclo[2.2.1]heptan-2-one (norcamphor) and 1-methylbicyclo[2.2.1]heptan-2-one.
| Compound | ¹³C NMR Chemical Shifts (ppm) | Reference |
| Bicyclo[2.2.1]heptan-2-one | C1: 45.3, C2: 217.9, C3: 40.5, C4: 35.8, C5: 24.2, C6: 27.8, C7: 37.9 | [1] |
| 1-Methylbicyclo[2.2.1]heptan-2-one | No publicly available ¹³C NMR data found |
Note: The lack of complete, publicly available, and verified ¹H and ¹³C NMR data for 1-methylbicyclo[2.2.1]heptan-2-one necessitates a more theoretical prediction for the target molecule.
Predicted ¹H NMR Spectrum of 1-Ethylbicyclo[2.2.1]heptan-2-one
The introduction of an ethyl group at the C1 position will induce notable changes in the ¹H NMR spectrum compared to norcamphor. The primary effects will be the disappearance of the C1-H proton signal and the appearance of signals for the ethyl group. Furthermore, the electronic and steric influence of the C1-ethyl group will cause subtle shifts in the positions of the other protons in the bicyclic system.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| H3-exo | 2.0 - 2.2 | d | J = 18.0 | Diastereotopic proton adjacent to carbonyl. |
| H3-endo | 1.8 - 2.0 | d | J = 18.0 | Diastereotopic proton adjacent to carbonyl. |
| H4 | 2.5 - 2.7 | br s | Bridgehead proton. | |
| H5-exo | 1.6 - 1.8 | m | ||
| H5-endo | 1.4 - 1.6 | m | ||
| H6-exo | 1.7 - 1.9 | m | ||
| H6-endo | 1.5 - 1.7 | m | ||
| H7-syn | 1.9 - 2.1 | d | J = 10.0 | Bridge proton syn to the carbonyl. |
| H7-anti | 1.7 - 1.9 | d | J = 10.0 | Bridge proton anti to the carbonyl. |
| -CH₂- (ethyl) | 1.5 - 1.7 | q | J = 7.5 | Methylene protons of the ethyl group. |
| -CH₃ (ethyl) | 0.9 - 1.1 | t | J = 7.5 | Methyl protons of the ethyl group. |
Predicted ¹³C NMR Spectrum of 1-Ethylbicyclo[2.2.1]heptan-2-one
The most significant impact of the C1-ethyl group on the ¹³C NMR spectrum will be a downfield shift of the C1 signal due to the alpha-carbon effect of the ethyl substituent. The carbonyl carbon (C2) is also expected to experience a slight shift.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C1 | 50 - 55 | Bridgehead carbon with ethyl substituent (downfield shift from norcamphor). |
| C2 | 218 - 222 | Carbonyl carbon. |
| C3 | 40 - 43 | Methylene carbon adjacent to carbonyl. |
| C4 | 35 - 38 | Bridgehead carbon. |
| C5 | 23 - 26 | Methylene carbon. |
| C6 | 27 - 30 | Methylene carbon. |
| C7 | 37 - 40 | Bridge methylene carbon. |
| -CH₂- (ethyl) | 25 - 30 | Methylene carbon of the ethyl group. |
| -CH₃ (ethyl) | 8 - 12 | Methyl carbon of the ethyl group. |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for structural confirmation.
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Sample Preparation:
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Dissolve 5-10 mg of 1-Ethylbicyclo[2.2.1]heptan-2-one in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
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Instrument Calibration and Setup:
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Use a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
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Lock the spectrometer on the deuterium signal of CDCl₃.
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Shim the magnetic field to achieve optimal resolution, aiming for a TMS peak width at half-height of <0.5 Hz.
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Data Acquisition:
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¹H NMR: Acquire a one-dimensional proton spectrum with a 90° pulse, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds. Collect a minimum of 16 scans.
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¹³C NMR: Acquire a proton-decoupled carbon spectrum with a 45° pulse and a relaxation delay of 2 seconds. Collect a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).
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2D NMR (for confirmation):
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COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which will be critical for confirming the assignment of the quaternary C1 and the carbonyl C2.
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Data Processing and Analysis:
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Apply a Fourier transform to the acquired free induction decays (FIDs).
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Phase the spectra and perform baseline correction.
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Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
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Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.
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Correlate the 1D and 2D NMR data to make unambiguous assignments of all proton and carbon signals.
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Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. For 1-Ethylbicyclo[2.2.1]heptan-2-one, the key diagnostic absorption will be the carbonyl (C=O) stretch.
Foundational Data from Analogous Compounds
| Compound | Key IR Absorptions (cm⁻¹) | Reference |
| Bicyclo[2.2.1]heptan-2-one | C=O stretch: ~1745 cm⁻¹ (strained ketone) | [2] |
| Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) | C=O stretch: ~1740 cm⁻¹ | [3] |
Predicted IR Spectrum of 1-Ethylbicyclo[2.2.1]heptan-2-one
The IR spectrum will be dominated by the C-H stretching vibrations and the strong C=O stretching absorption. The strained nature of the five-membered ring in the bicyclic system results in a higher frequency for the carbonyl stretch compared to a typical acyclic ketone (which appears around 1715 cm⁻¹).[4]
Predicted Key IR Absorptions:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-H stretch (sp³) | 2850 - 3000 | Strong | Aliphatic C-H bonds of the bicyclic system and the ethyl group. |
| C=O stretch | 1740 - 1750 | Strong | Strained five-membered ring ketone. |
| C-H bend | 1370 - 1470 | Medium | Methylene and methyl scissoring and bending vibrations. |
Experimental Protocol for IR Data Acquisition
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Sample Preparation:
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Neat Liquid: If the sample is a liquid at room temperature, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
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ATR (Attenuated Total Reflectance): Place a drop of the sample directly onto the ATR crystal. This is the most common and convenient method.
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Instrument Setup:
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Use a Fourier Transform Infrared (FTIR) spectrometer.
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Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ absorptions.
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Data Acquisition:
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Acquire the sample spectrum over the range of 4000 - 400 cm⁻¹.
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Co-add at least 16 scans to improve the signal-to-noise ratio.
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Data Analysis:
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Identify and label the major absorption bands, paying close attention to the carbonyl stretching frequency.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Foundational Data from Analogous Compounds
| Compound | Molecular Weight | Key Fragments (m/z) | Reference |
| Bicyclo[2.2.1]heptan-2-one | 110.15 g/mol | 95, 82, 67, 54 | [5] |
| 1-Bicyclo[2.2.1]hept-2-ylethanone | 138.21 g/mol | 95, 80, 71 | [6] |
Predicted Mass Spectrum of 1-Ethylbicyclo[2.2.1]heptan-2-one
The molecular formula of 1-Ethylbicyclo[2.2.1]heptan-2-one is C₉H₁₄O, with a molecular weight of 138.21 g/mol . The fragmentation of bicyclic ketones can be complex, often involving characteristic retro-Diels-Alder reactions and rearrangements.
Predicted Mass Spectrum Data (Electron Ionization - 70 eV):
| m/z | Predicted Relative Intensity | Proposed Fragment Identity | Fragmentation Pathway |
| 138 | Moderate | [M]⁺ | Molecular ion |
| 110 | Strong | [M - C₂H₄]⁺ | Loss of ethylene via retro-Diels-Alder fragmentation. |
| 109 | Moderate | [M - C₂H₅]⁺ | Loss of the ethyl radical. |
| 95 | Strong | [C₇H₇O]⁺ | Further fragmentation of the [M - C₂H₅]⁺ ion. |
| 81 | Moderate | [C₆H₉]⁺ | |
| 67 | Moderate | [C₅H₇]⁺ |
Experimental Protocol for MS Data Acquisition
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Sample Introduction:
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Introduce the sample via a Gas Chromatography (GC) system coupled to the mass spectrometer (GC-MS) for separation and analysis of pure components.
-
Alternatively, use a direct insertion probe for a pure sample.
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Ionization:
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Use Electron Ionization (EI) at 70 eV to induce fragmentation and generate a characteristic fragmentation pattern.
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-
Mass Analysis:
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Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
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Data Analysis:
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Identify the molecular ion peak [M]⁺.
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Propose structures for the major fragment ions and rationalize the fragmentation pathways.
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Compare the obtained spectrum with a database of known spectra, if available.
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Visualization of Key Structural and Analytical Concepts
Molecular Structure
Caption: Structure of 1-Ethylbicyclo[2.2.1]heptan-2-one.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed, predictive analysis of the spectroscopic data for 1-Ethylbicyclo[2.2.1]heptan-2-one. By leveraging experimental data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. This document serves as a valuable resource for researchers working with substituted bicyclo[2.2.1]heptanone systems, facilitating their identification, characterization, and utilization in further scientific endeavors.
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